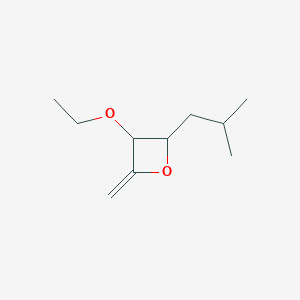
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers characterized by their strained ring structure, which imparts unique reactivity and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the epoxide ring-opening reaction, where an epoxide is treated with a suitable nucleophile under basic conditions to form the oxetane ring . For example, the reaction of an epoxide with trimethyloxosulfonium iodide in the presence of a base like sodium hydride can yield the desired oxetane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols .
科学研究应用
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane has several scientific research applications:
Medicinal Chemistry: The compound’s unique ring structure makes it a valuable scaffold for drug design and development.
Materials Science: Oxetanes are used in the development of advanced materials, including polymers and resins, due to their reactivity and ability to form cross-linked networks.
Chemical Biology: The compound can be employed in the study of biological processes and interactions, serving as a probe or building block for bioactive molecules.
作用机制
The mechanism of action of 3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane involves its interaction with molecular targets through its reactive oxetane ring. The strained ring structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxirane: Similar in structure but with an oxirane ring instead of an oxetane ring.
3-Ethoxy-2-methylidene-4-(2-methylpropyl)tetrahydrofuran: Contains a five-membered tetrahydrofuran ring instead of a four-membered oxetane ring.
Uniqueness
3-Ethoxy-2-methylidene-4-(2-methylpropyl)oxetane is unique due to its four-membered oxetane ring, which imparts higher ring strain and reactivity compared to its five-membered and three-membered counterparts. This increased reactivity makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
185449-73-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3-ethoxy-2-methylidene-4-(2-methylpropyl)oxetane |
InChI |
InChI=1S/C10H18O2/c1-5-11-10-8(4)12-9(10)6-7(2)3/h7,9-10H,4-6H2,1-3H3 |
InChI 键 |
UOOTWWIQOMIALC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1C(OC1=C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


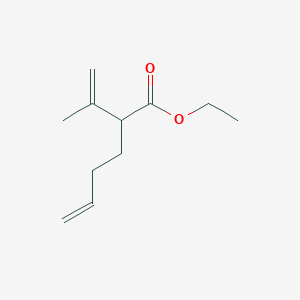
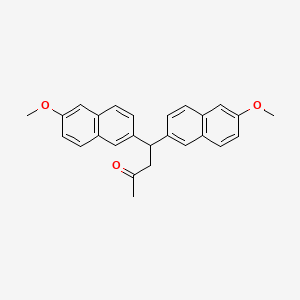
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)

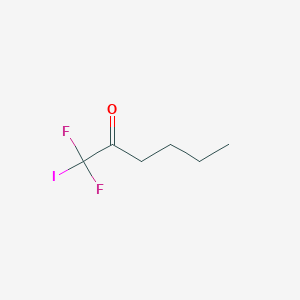
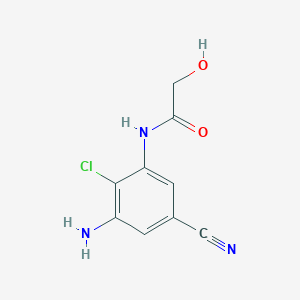
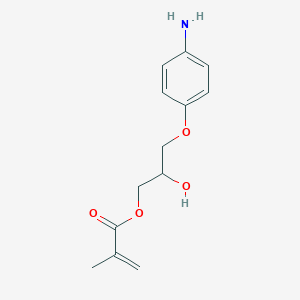
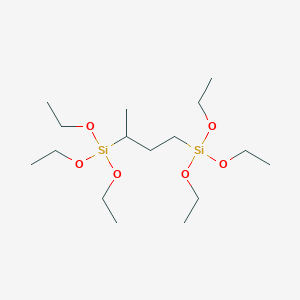
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)
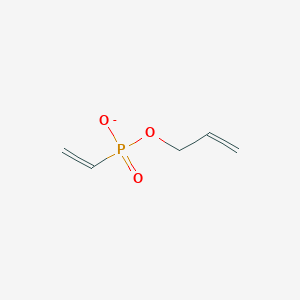

![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
